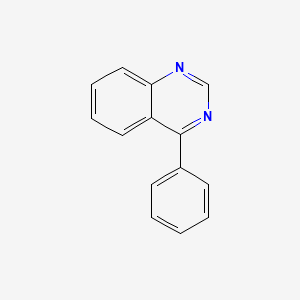

4-Phenylquinazoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

17629-01-5 |

|---|---|

Fórmula molecular |

C14H10N2 |

Peso molecular |

206.24 g/mol |

Nombre IUPAC |

4-phenylquinazoline |

InChI |

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-12-8-4-5-9-13(12)15-10-16-14/h1-10H |

Clave InChI |

VEFDQCSIVBIYFQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC=NC3=CC=CC=C32 |

Origen del producto |

United States |

Synthetic Methodologies for 4 Phenylquinazoline and Derivatives

Classical Synthesis Routes to the 4-Phenylquinazoline Core

Traditional methods for constructing the quinazoline (B50416) ring often involve condensation and cyclization reactions from readily available precursors.

A cornerstone in the synthesis of 4-phenylquinazolines is the acid-catalyzed condensation of 2-aminobenzophenones with nitrogen-containing reagents. For instance, a series of substituted 2-pyridyl-4-phenylquinolines has been prepared through the condensation of o-aminobenzophenones with aromatic acetyl derivatives in a basic medium. nih.gov The reaction of 2-aminobenzophenone (B122507) with urea (B33335) in glacial acetic acid is a common method to produce 4-phenylquinazolin-2(1H)-one derivatives. mdpi.comnih.gov This reaction typically involves heating the components to facilitate cyclization.

Another approach involves the reaction of N-arylbenzimidoyl chlorides with cyanamide (B42294) in the presence of titanium tetrachloride (TiCl4) to yield 4-amino-2-phenylquinazolines. researchgate.net Additionally, o-aminobenzophenones can react with aryl isothiocyanates under thermal, solvent-free, and catalyst-free conditions to produce 4-phenyl-4-hydroxyquinazolin-2-thione derivatives in nearly quantitative yields. rsc.org

The following table summarizes representative classical condensation reactions.

| Starting Materials | Reagents/Conditions | Product | Reference |

| 2-Aminobenzophenone, Urea | Glacial Acetic Acid, Heat | 4-Phenylquinazolin-2(1H)-one | mdpi.comnih.gov |

| o-Aminobenzophenone, Aromatic Acetyl Derivatives | m-Cresol, P₂O₅, Heat | 2-Pyridyl-4-phenylquinoline | nih.gov |

| N-Arylbenzimidoyl Chlorides, Cyanamide | TiCl₄, Anhydrous Benzene (B151609), 50°C | 4-Amino-2-phenylquinazoline | researchgate.net |

| o-Aminobenzophenone, Aryl Isothiocyanates | Thermal, Solvent-free | 4-Phenyl-4-hydroxyquinazolin-2-thione | rsc.org |

Beyond 2-aminobenzophenone precursors, other starting materials can be employed to construct the this compound core. Benzotriazin-4(3H)-ones are noted as versatile building blocks that can be used in transformations to form other heterocyclic systems, including quinazolines. nih.gov A notable method involves the intramolecular cyclization of benzoyl arylguanidines. acs.org This reaction, performed in an ionic liquid like [OMIm]Cl, can be triggered by the basic nature of the guanidine (B92328) itself, leading to a cascade process that results in the formation of 2-alkyamino-4-phenylquinazolines. acs.org This specific cyclization is significant as it represents an early example of a Friedel−Crafts-type reaction where an N-heterocyclic carbene is involved in creating the electrophilic intermediate. acs.org

One-pot multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and simplified procedures. mdpi.com The most prevalent MCR for quinazoline synthesis involves the cyclocondensation of 2-aminoaryl ketones (like 2-aminobenzophenone) or 2-aminobenzonitriles with an electrophile, such as an aromatic aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297). rsc.org

An environmentally friendly three-component method for synthesizing 2-aryl-4-phenylquinazoline derivatives uses aldehydes, ammonium acetate, and 2-aminobenzophenone in the presence of lactic acid under solvent-less conditions. mjcce.org.mk This approach is lauded for its good yields, simple procedure, and clean reaction profiles. mjcce.org.mk Similarly, 3,4-dihydroquinazolin-4-one derivatives can be synthesized via a one-pot condensation of anthranilic acid, amines, and formic acid or an orthoester, either in an aqueous medium or under solvent-free conditions without a catalyst. researchgate.net More complex structures, such as 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones, have been synthesized via a three-component one-pot reaction of dimedone, aromatic aldehydes, and thiourea (B124793) using a zinc ferrite (B1171679) nanocatalyst. mdpi.com A four-component procedure has also been described for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions. rsc.org

| Components | Catalyst/Conditions | Product Type | Reference |

| 2-Aminobenzophenone, Aldehyde, Ammonium Acetate | Lactic Acid, Solvent-less | 2-Aryl-4-phenylquinazoline | mjcce.org.mk |

| Anthranilic Acid, Amine, Formic Acid | Aqueous or Solvent-free, No Catalyst | 3,4-Dihydroquinazolin-4-one | researchgate.net |

| Dimedone, Aromatic Aldehyde, Thiourea | Zinc Ferrite Nanocatalyst | Hexahydro-quinazolin-5-one | mdpi.com |

| Aniline (B41778), Aromatic Aldehyde, Ammonium Iodide | Metal-free | Substituted Quinazoline | rsc.org |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient protocols, utilizing technologies like microwave irradiation and adhering to the principles of green chemistry.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. nih.govbenthamdirect.com This efficiency stems from the direct absorption of microwave energy by polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov

The synthesis of 4-phenylquinazolin-2(1H)-one derivatives from 2-aminobenzophenones and urea is a prime example of the benefits of microwave irradiation. mdpi.comnih.gov While conventional heating requires longer reaction times, microwave-assisted protocols can furnish the desired products in approximately one hour with yields ranging from 31% to 92%. mdpi.comnih.gov For instance, a mixture of 2-aminobenzophenone and urea in glacial acetic acid, when irradiated in a sealed tube at 140°C, yields the product in 30–45 minutes. mdpi.com Another study successfully synthesized 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide in just 4 minutes under microwave irradiation at 135 °C, achieving high yields of 81% and 85%, respectively. benthamdirect.com

The following table compares conventional and microwave-assisted synthesis for 4-phenylquinazolin-2(1H)-one derivatives. nih.gov

| Compound | Method | Time (h) | Yield (%) |

| 2a | Conventional | 24 | 88 |

| Microwave | 0.75 | 92 | |

| 2b | Conventional | 24 | 16 |

| Microwave | 1 | 31 | |

| 2c | Conventional | 24 | 70 |

| Microwave | 0.5 | 75 | |

| 2d | Conventional | 24 | 80 |

| Microwave | 0.75 | 86 | |

| 2e | Conventional | 24 | 60 |

| Microwave | 0.5 | 63 | |

| 2f | Conventional | 24 | 85 |

| Microwave | 0.5 | 88 |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this has led to the development of solvent-less reactions and the use of environmentally benign catalysts.

Solvent-free synthesis offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic solvents. An efficient method to construct 4-phenyl-4-hydroxyquinazolin-2-thiones involves the solvent-free and catalyst-free reaction of o-aminobenzophenone with aryl isothiocyanates under thermal conditions. rsc.org Similarly, 2,3-dihydroquinazolin-4(1H)-ones can be synthesized through the cyclocondensation of anthranilamides and aldehydes in ionic liquids or in a one-pot, three-component reaction of isatoic anhydrides, ammonium acetate, and aldehydes in an ionic liquid-water system without any additional catalyst. rsc.org Another approach describes the synthesis of 3,4-dihydroquinazolin-4-one derivatives through a one-pot condensation of anthranilic acid, amines, and formic acid under solvent-free conditions. researchgate.net

The use of bio-based and biodegradable promoters is another hallmark of green chemistry. Lactic acid has been successfully used as a promoter for the three-component synthesis of 2-aryl-4-phenylquinazoline derivatives from 2-aminobenzophenone, aldehydes, and ammonium acetate in a solvent-less medium. mjcce.org.mk This method is advantageous due to its simple procedure, short reaction times, and clean reaction profiles. mjcce.org.mk

Ionic Liquid-Mediated Reactions

The use of ionic liquids (ILs) as reaction media offers a green and efficient alternative for the synthesis of quinazoline and its derivatives. lookchem.comrsc.org These compounds are favored for their low vapor pressure, thermal stability, and potential for recyclability. lookchem.com Various synthetic protocols have been developed that leverage the unique properties of ILs as both solvents and, in some cases, catalysts. researchgate.netresearchgate.net

One prominent method is the Friedländer annulation, which involves the acid-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. lookchem.comresearchgate.net For instance, the reaction of 2-aminobenzophenone with acetophenone (B1666503) in the presence of a Brønsted acid catalyst within an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) can yield 2,4-diphenylquinoline, a related heterocyclic structure. lookchem.com This methodology is adaptable for the synthesis of this compound derivatives. The ionic liquid medium can often be recovered and reused multiple times without a significant loss of catalytic activity, highlighting the environmental benefits of this approach. lookchem.comresearchgate.net

Acidic ionic liquids, such as [NMP]HSO4, can function as both the solvent and the catalyst, simplifying the reaction setup. researchgate.net The synthesis of quinazoline derivatives has been achieved by reacting anthranilic acid derivatives with various nitriles in such media. researchgate.net Furthermore, microwave-assisted syntheses in ionic liquids have been shown to accelerate reaction times and improve yields for producing dihydro- and tetrahydroquinazolines. nih.gov

Table 1: Examples of Ionic Liquid-Mediated Synthesis of Quinazoline and Related Heterocycles This table is interactive. You can sort and filter the data.

Specific Derivatization Strategies for 4-Phenylquinazolines

Introduction of Alkylthio Groups

The introduction of alkylthio (-SR) groups onto the quinazoline scaffold is a valuable strategy for creating new analogues. This is typically achieved via a two-step process starting from a quinazolinone precursor.

First, the carbonyl group of the corresponding quinazolin-4(3H)-one is converted to a thione group to form a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one or quinazoline-4-thione. This thionation reaction is commonly performed using reagents like phosphorus pentasulfide or Lawesson's reagent. researchgate.net

In the second step, the resulting thione, which exists in equilibrium with its thiol tautomer, undergoes S-alkylation. This is a nucleophilic substitution reaction where the sulfur atom attacks an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form the desired alkylthio-quinazoline derivative. The reactivity of the alkylthio group itself can then be exploited for further functionalization. rsc.org

Synthesis of Carboxamide Derivatives

A significant class of derivatives is the this compound-2-carboxamides. nih.govfigshare.comresearchgate.net The synthesis of these compounds is generally accomplished through a straightforward and efficient procedure starting from a this compound-2-carboxylic acid intermediate. acs.org

The synthetic route begins with the preparation of the key carboxylic acid precursor. This intermediate is then activated and coupled with a diverse range of primary or secondary amines to form the desired amide bond. Standard peptide coupling agents are employed for this transformation, such as 1-hydroxybenzotriazole (B26582) (HOBt) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). researchgate.net This method allows for the systematic introduction of various substituents on the amide nitrogen, facilitating the exploration of structure-activity relationships. nih.gov

Table 2: Synthesis of Selected This compound-2-carboxamide (B1254932) Derivatives This table is interactive. You can sort and filter the data.

Formation of Arylvinyl, Aryl, and Arylethynyl Quinazoline Chromophores

The synthesis of quinazoline derivatives bearing arylvinyl (styryl), aryl, and arylethynyl groups has been developed to create novel chromophores with interesting photophysical properties. nih.gov These extensions of the core structure are achieved through distinct, powerful cross-coupling and condensation reactions.

Arylvinyl (Styryl) Derivatives: These are prepared via an aldol (B89426) condensation reaction. A methyl-substituted quinazoline (e.g., 2- or 4-methylquinazoline) is reacted with a functionalized benzaldehyde (B42025) in the presence of a base. This reaction forms a new carbon-carbon double bond, linking the quinazoline core to an aryl group through a vinyl bridge. nih.gov

Aryl Derivatives: The introduction of an aryl substituent is accomplished using the Suzuki cross-coupling reaction. A chloroquinazoline is reacted with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. This method is highly versatile for creating C-C bonds between the heterocyclic core and various aromatic systems. nih.govmdpi.com

Arylethynyl Derivatives: For the synthesis of arylethynyl quinazolines, the Sonogashira cross-coupling reaction is employed. This palladium- and copper-catalyzed reaction couples a chloroquinazoline with a terminal alkyne (e.g., phenylacetylene), forming a C-C triple bond that connects the quinazoline and aryl moieties. nih.gov

These synthetic strategies enable the creation of push-pull systems, where the electron-accepting quinazoline core is conjugated with electron-donating or -withdrawing groups on the appended aryl ring, leading to materials with tunable optical properties. nih.gov

Synthesis of Substituted Anilinoquinazoline and Benzamide-Containing Analogs

Substituted Anilinoquinazoline Analogs: A prevalent modification of the quinazoline scaffold involves the introduction of a substituted aniline moiety at the 4-position, creating 4-anilinoquinazolines. The most common and direct synthetic route is the nucleophilic aromatic substitution (SNAr) reaction of a 4-chloroquinazoline (B184009) precursor with a desired substituted aniline. semanticscholar.orgnih.govbohrium.com The 4-chloroquinazoline intermediate is typically synthesized from the corresponding quinazolin-4-one by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The subsequent reaction with an aniline, often heated in a solvent like isopropanol (B130326) or ethanol, displaces the chlorine atom to yield the 4-anilinoquinazoline (B1210976) product. nih.gov This modular approach allows for the introduction of a wide variety of substituents on the aniline ring, enabling fine-tuning of the molecule's properties. semanticscholar.orgnih.gov

Benzamide-Containing Analogs: Incorporating a benzamide (B126) functional group into a this compound derivative can be achieved through standard amide bond formation reactions. The specific strategy depends on the functional groups present on the quinazoline precursor.

One approach involves the reaction of a 2-aminobenzamide (B116534) with an aromatic benzoyl chloride under solvent-free conditions using a solid acid catalyst. orientjchem.org This can lead to the formation of both quinazolinone and N-(2-carbamoylphenyl)benzamide derivatives. orientjchem.org A more general and targeted method involves the coupling of a quinazoline derivative bearing a carboxylic acid with an aniline or aminobenzamide. Alternatively, a quinazoline derivative containing an amino group can be acylated with a benzoyl chloride or a benzoic acid derivative using standard peptide coupling chemistry, as described in section 2.3.2. This flexibility allows for the benzamide group to be tethered to various positions of the this compound core, creating complex molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Mechanistic Studies of 4 Phenylquinazoline Synthesis

Reaction Pathway Elucidation through Intermediate Identification

The construction of the 4-phenylquinazoline core typically involves the cyclization of N-(2-benzoylphenyl) or related precursors. The elucidation of the precise reaction pathway often relies on the identification and characterization of key intermediates. While direct isolation of all transient species in the synthesis of this compound can be challenging, related synthetic strategies for similar quinazoline (B50416) derivatives provide valuable insights into the plausible mechanistic steps.

One common route to quinazolines involves the reaction of an anthranilic acid derivative with an appropriate carbonyl compound or its equivalent. For instance, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones proceeds through the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. This benzoxazinone (B8607429) is then subjected to a reaction with an amino-containing moiety to yield the final quinazolinone product. scispace.com This suggests that the synthesis of this compound may proceed through a similar benzoxazinone-type intermediate, likely formed from 2-aminobenzophenone (B122507) or a related precursor.

Furthermore, studies on the synthesis of 4-phenoxy-2-phenylquinazoline have implicated the involvement of an aryne intermediate. nih.gov In this method, 2-phenylquinazolin-4(3H)-one reacts with an aryne source, leading to the formation of the 4-phenoxy derivative. While this is a substitution reaction on a pre-formed quinazoline ring, it highlights the reactivity of the C4 position and the potential for various mechanistic pathways depending on the chosen reagents and conditions.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are instrumental in identifying these intermediates. nih.gov For example, 1H and 13C NMR spectroscopy can provide detailed structural information about isolated intermediates, while mass spectrometry helps in determining their molecular weights. scispace.comnih.gov

Table 1: Plausible Intermediates in this compound Synthesis

| Intermediate Type | Precursors | Method of Formation |

| N-(2-benzoylphenyl)amide/amidine | 2-aminobenzophenone, amide/nitrile source | Condensation |

| 3,1-Benzoxazinone derivative | 2-aminobenzophenone, acylating agent | Intramolecular cyclization |

| Dihydroquinazoline (B8668462) | Initial cyclization product | Dehydrogenation/Aromatization |

Computational Investigations of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for unraveling the complex reaction mechanisms of organic transformations. nih.gov Such studies provide detailed insights into the energy landscapes of reaction pathways, the structures of transition states, and the electronic properties of intermediates, which are often difficult to obtain experimentally.

A DFT study on the synthesis of 2-phenylquinazolin-4(3H)-one, a close structural analog of this compound, has shed light on the mechanistic details of quinazolinone formation. researchgate.net This study investigated the reaction of 2-aminobenzamide (B116534) with benzaldehyde (B42025) and revealed the energy profiles for the formation of both the quinazolinone and a dihydroquinazolinone byproduct. The calculations helped in understanding the selectivity of the reaction and the role of the catalyst in lowering the activation energy barriers. researchgate.net

Frontier Molecular Orbital (FMO) analysis is another crucial aspect of these computational studies. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can predict their reactivity and the regioselectivity of the reaction. The energy gap between HOMO and LUMO is an indicator of the kinetic stability of the molecule. nih.gov

Table 2: Key Parameters from a Representative DFT Study on Quinazolinone Synthesis researchgate.net

| Parameter | Description | Significance in Mechanism Elucidation |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Determines the reaction rate; lower Ea indicates a faster reaction. |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. | Provides a snapshot of the bond-breaking and bond-forming processes. |

| Reaction Energy (ΔEr) | The overall energy change from reactants to products. | Indicates whether the reaction is exothermic or endothermic. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and stability of the molecules involved. |

These computational models allow for the in-silico screening of different catalysts and reaction conditions, thereby guiding the experimental design towards more efficient synthetic routes.

Analysis of Catalyst and Reagent Roles in Reaction Kinetics and Selectivity

The choice of catalysts and reagents plays a pivotal role in dictating the kinetics and selectivity of this compound synthesis. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. youtube.com

In the synthesis of quinazoline derivatives, various catalysts have been employed, including acids, bases, and metal catalysts. For instance, the use of a binary mixture of organic salts as a bifunctional catalyst has been shown to be effective in the selective synthesis of 2-phenylquinazolin-4(3H)-ones. researchgate.net The catalyst facilitates the reaction by activating the reactants and stabilizing the transition states.

The nature of the reagents also significantly influences the outcome of the reaction. Studies on the methylation of 2-phenylquinazoline-4-thione have demonstrated that the selectivity of the reaction (N-alkylation vs. S-alkylation) is dependent on the "hardness" or "softness" of the methylating agent and the polarity of the solvent. researchgate.net This principle of Hard and Soft Acids and Bases (HSAB) can be extended to the synthesis of this compound, where the choice of electrophilic and nucleophilic partners can direct the reaction towards the desired product.

The selectivity can also be influenced by the steric and electronic properties of the substituents on the starting materials. These factors can affect the accessibility of the reactive centers and the stability of the intermediates and transition states, ultimately determining the product distribution.

Table 3: Influence of Catalysts and Reagents on Quinazoline Synthesis

| Factor | Role in Reaction | Example |

| Catalyst | Lowers activation energy, increases reaction rate. | Ionic liquids, metal complexes. researchgate.net |

| Reagent Type | Determines the nature of the bonds formed and the final product structure. | "Hard" vs. "Soft" alkylating agents influencing N vs. S alkylation. researchgate.net |

| Solvent | Can influence reaction rates and selectivity through polarity and solvation effects. | Polar vs. non-polar solvents affecting alkylation sites. researchgate.net |

| Substituents | Steric and electronic effects can direct the regioselectivity of the reaction. | Electron-donating or -withdrawing groups on the aromatic rings. |

Thermodynamic and Kinetic Aspects of Quinazoline Formation

The formation of this compound, like many chemical reactions, can be governed by either kinetic or thermodynamic control. libretexts.orgwikipedia.org Understanding these principles is essential for optimizing reaction conditions to favor the formation of the desired product.

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. libretexts.orgmasterorganicchemistry.com This is known as the kinetic product.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and an equilibrium is established. wikipedia.org Under these conditions, the most stable product, the thermodynamic product, will be the major component of the product mixture. libretexts.org

In the context of this compound synthesis, different isomeric products or byproducts may be possible. For example, in the cyclization step, different ring closures could potentially lead to different heterocyclic systems. The reaction conditions can be tuned to favor the formation of the thermodynamically more stable this compound ring system.

Table 4: Conditions Favoring Kinetic vs. Thermodynamic Control

| Control Type | Favored Conditions | Outcome |

| Kinetic | Low temperature, short reaction time. wikipedia.org | The product that forms fastest predominates. |

| Thermodynamic | High temperature, long reaction time, reversible conditions. wikipedia.org | The most stable product predominates. |

By carefully selecting the reaction temperature, time, and catalyst, chemists can navigate the energy landscape of the reaction to selectively synthesize this compound with high yield and purity.

Derivatization and Analog Design Strategies

Structure-Activity Relationship (SAR) Studies in 4-Phenylquinazoline Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound core influence its biological activity. These studies systematically alter different parts of the molecule to map out the key interactions with its biological target.

Research into This compound-2-carboxamide (B1254932) derivatives as ligands for the translocator protein (TSPO) has provided detailed SAR insights. nih.gov In one such study, a series of N-benzyl-N-ethyl/methyl derivatives were synthesized with various substitutions at the 6-position of the quinazoline (B50416) ring and the 2'-, 4'-, and 4''-positions of the phenyl rings. nih.gov The unsubstituted N-benzyl-N-ethyl derivative (compound 5) showed a strong binding affinity with a Ki value of 1.13 nM. acs.org SAR analysis revealed several key findings:

Substituents on the Carboxamide Nitrogen: The interaction with TSPO requires double substitution on the carboxamide nitrogen, as N-monosubstituted versions lacked significant affinity. acs.org The presence of a benzyl (B1604629) group was identified as a critical structural requirement for binding. acs.org

Substitutions on the Benzyl Moiety: Adding substituents to the 4'-position of the benzyl group (R2) did not lead to significant improvements in affinity. acs.org For instance, introducing methyl, methoxy, hydroxyl, or nitro groups resulted in compounds with slightly reduced or similar affinity compared to the unsubstituted parent compound. acs.org A dramatic loss of affinity was observed with a carboxylic acid group at this position, suggesting the corresponding binding pocket is lipophilic and does not accommodate a negative charge. acs.org

Substitutions on the Quinazoline Ring: Modifications at the 6-position of the quinazoline ring were explored. Introducing a nitro group (NO2) at this position led to a compound with slightly decreased affinity (Ki = 2.45 nM) compared to the unsubstituted analog. acs.org

In a different therapeutic area, SAR studies on 1-phenyl-1-(quinazolin-4-yl)ethanols identified potent anticancer agents. nih.gov A lead compound, PVHD121 (1a), demonstrated strong antiproliferative activity. nih.gov Subsequent SAR studies focusing on the 2- and 4-positions of the quinazoline core led to the discovery of more potent analogs, including compounds where a chloro group at the 2-position of the quinazoline ring enhanced activity. nih.gov

The 4-anilino-quinazoline scaffold, a close analog, has also been extensively studied, particularly for its role as an Epidermal Growth Factor Receptor (EGFR) inhibitor. mdpi.com SAR studies have shown that the N-1 and N-3 atoms of the quinazoline ring are crucial for binding to the EGFR kinase domain through hydrogen bonds. mdpi.com

Table 1: SAR Findings for this compound-2-carboxamide TSPO Ligands

| Compound | Substituent (Position) | Binding Affinity (Ki, nM) | Source |

| 5 | Unsubstituted | 1.13 | acs.org |

| 12 | CH₃ (4'-benzyl) | 1.63 | acs.org |

| 13 | OCH₃ (4'-benzyl) | 1.70 | acs.org |

| 14 | OH (4'-benzyl) | 2.50 | acs.org |

| 15 | NO₂ (4'-benzyl) | 1.10 | acs.org |

| 17 | COOH (4'-benzyl) | 125 | acs.org |

| 19 | NO₂ (6-quinazoline) | 2.45 | acs.org |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. wjgnet.com This model serves as a template for designing new ligands or for searching large chemical databases to find novel active compounds. nih.govnih.gov The process can be ligand-based, using the structures of known active compounds, or structure-based, derived from the ligand-receptor complex. wjgnet.comnih.gov

A pharmacophore model was developed for the this compound-2-carboxamide series of TSPO ligands to better understand the SAR data. nih.govacs.org This model helps to visualize the key interaction points within the TSPO binding site. The generation of such a model typically involves identifying common chemical features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings among a set of active molecules. wjgnet.comyoutube.com By mapping these features in 3D space, researchers can create a hypothesis about the necessary geometry for biological activity.

For the TSPO ligands, the model would likely include features corresponding to the aromatic quinazoline and phenyl rings, a hydrogen bond acceptor feature for the carboxamide oxygen, and hydrophobic regions to accommodate the alkyl and benzyl substituents on the amide nitrogen. nih.govacs.org This model can then be used to predict the binding affinity of newly designed compounds, prioritizing the synthesis of those that best fit the pharmacophore query. The development of such models is crucial for rational drug design, guiding modifications to optimize ligand-target interactions and improve potency. nih.gov

Computational Design and High-Throughput Virtual Screening Approaches

Computational design and high-throughput virtual screening (HTVS) are indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. ewadirect.com HTVS uses computer algorithms to screen libraries containing millions of compounds against a biological target, predicting their potential binding affinity and identifying a smaller, more manageable set for experimental testing. ewadirect.comnih.gov

This approach has been applied in the broader context of quinazoline derivatives. For instance, a diversity-based high-throughput virtual screening (D-HTVS) of the ChemBridge library, containing approximately 750,000 compounds, was conducted to identify novel inhibitors of EGFR and HER2 kinases. nih.gov This process led to the identification of a compound, C3, which showed a high binding affinity for both targets. nih.gov Such screening campaigns typically involve docking the library of compounds into the known or modeled three-dimensional structure of the target protein. nih.gov

Molecular docking studies are another key computational tool used to clarify the interaction modes of designed compounds. nih.gov For example, docking studies were performed with 4-amino-2-phenylquinazolines in the DNA-topo I complex. These studies revealed that the 2-phenyl ring was parallel to the quinazoline ring, which improved the compound's ability to intercalate with DNA, a key aspect of its mechanism of action. nih.gov These computational predictions help to rationalize the observed biological activities and guide further structural modifications to enhance potency.

Scaffold Hopping and Bioisosteric Replacements in Quinazoline Frameworks

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies aimed at discovering novel chemotypes with improved properties while retaining the desired biological activity. nih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold, with the goal of finding new intellectual property, improving physicochemical or pharmacokinetic properties, or overcoming synthetic challenges. nih.gov This strategy was employed in the optimization of quinazoline-based tubulin inhibitors. nih.gov Starting from a lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, scaffold hopping through C-ring expansion and isometric replacement led to the discovery of new, highly potent compounds with different core structures. nih.gov Another example involves the creation of quinazoline-thiazole hybrids using a scaffold hopping approach to develop potential VEGFR2 inhibitors. researchgate.net

Bioisosteric replacement is the exchange of an atom or a group of atoms in a molecule with another that has broadly similar physical or chemical properties, leading to a new compound with similar biological activity. nih.govcambridgemedchemconsulting.com This is a common strategy to modulate activity, improve selectivity, alter metabolism, or reduce toxicity. drughunter.com

Aza-isosterism: A prominent example in the this compound series is the design of this compound-2-carboxamides as aza-isosteres of the well-known TSPO reference ligand PK11195. seattleu.edunih.govfigshare.com In this case, a carbon atom in the isoquinoline (B145761) core of PK11195 was replaced by a nitrogen atom to form the quinazoline ring. researchgate.net This replacement was anticipated to confer better "drug-like" characteristics, such as improved water solubility, compared to the more lipophilic isoquinoline counterpart. researchgate.net

Ring Bioisosteres: In another study, 4-amino-2-phenylquinazolines were designed as bioisosteres of 3-arylisoquinolinamines, which are known topoisomerase I inhibitors. nih.gov This replacement of the isoquinolinamine core with a 4-amino-quinazoline scaffold resulted in potent compounds, demonstrating the utility of this approach. nih.gov

These strategies highlight the versatility of the quinazoline framework and the innovative approaches chemists use to refine and discover new therapeutic agents based on the this compound motif. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations on 4-Phenylquinazoline and Isomers

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of this compound. These methods model the electronic structure of the molecule to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the structural and spectral properties of quinazoline (B50416) derivatives. mdpi.com The B3LYP hybrid functional combined with basis sets like 6-31G* or 6-311G** is frequently employed to perform these calculations. mdpi.comscispace.comnih.gov Such studies typically involve optimizing the ground-state geometry of the molecule to find its most stable conformation. nih.gov DFT is also used to calculate a range of quantum chemical parameters, including hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), which serve as descriptors for the molecule's chemical behavior and reactivity. mdpi.comnih.gov Theoretical calculations using DFT have proven to be a powerful technique for assessing the properties of related organic compounds, with many studies describing a broad range of chalcone (B49325) and quinazolinone characteristics. mdpi.comnih.gov

Theoretical studies provide critical information on the three-dimensional arrangement of this compound. For instance, in designed 4-amino-2-phenylquinazolines, the 2-phenyl ring was found to be parallel to the quinazoline ring, a conformation believed to enhance DNA intercalation. nih.gov In a crystal structure study of a related compound, 4,4-dibutyl-2-phenyl-3,4-dihydroquinazoline, the dihedral angle between the phenyl ring and the dihydroquinazoline (B8668462) ring system was determined to be 24.95 (7)°. researchgate.net

The electronic structure is often analyzed using Frontier Molecular Orbitals (HOMO and LUMO). The energy gap (Egap) between the HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability. nih.gov For a series of quinazolin-4(3H)-one Schiff base derivatives, DFT calculations showed that the energy gaps were in good agreement with experimental data. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. mdpi.com In a study of a similar compound, the most negative regions (prone to electrophilic attack) were found around electronegative atoms and within the phenyl rings, while the most positive regions were located on hydrogen atoms. mdpi.com

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -6.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -2.0 to -2.5 eV |

| Energy Gap (Egap) | LUMO-HOMO Energy Difference | ~4.0 eV |

| Electronegativity (χ) | Tendency to attract electrons | ~4.2 eV |

| Hardness (η) | Resistance to change in electron distribution | ~2.0 eV |

Note: The values in the table are representative examples based on studies of quinazolinone derivatives and are used for illustrative purposes. nih.gov

DFT calculations are used to predict the vibrational spectra (FT-IR and Raman) of molecules. mdpi.comscispace.com The process involves calculating the harmonic vibrational wavenumbers from the mass-weighted Hessian matrix. scispace.comopenmopac.net These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, leading to good agreement with experimental spectra. scispace.commdpi.com

For quinazoline derivatives, characteristic vibrational modes have been assigned based on these calculations. scispace.com For example, C=N stretching skeletal bands are typically observed in the 1650–1550 cm⁻¹ range. scispace.com The phenyl C-C stretching modes are strong in both IR and Raman spectra. scispace.com Potential Energy Distribution (PED) analysis is often performed to provide a detailed assignment of the normal modes, quantifying the contribution of different internal coordinates to each vibration. scispace.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. nih.gov This method is widely applied in drug discovery to understand intermolecular interactions and to screen virtual libraries of compounds. For quinazoline derivatives, docking studies have been performed against various biological targets, including DNA gyrase, epidermal growth factor receptor (EGFR), topoisomerase I (Topo I), and poly (ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govnih.govsnv63.ru

In these simulations, the ligand is placed into the binding site of the protein, and its conformation and interactions are scored. nih.gov Studies on quinazolinone derivatives docked into DNA gyrase revealed important hydrogen bond interactions with key amino acid residues like Asn46 and Asp73. nih.gov Similarly, docking of 4-amino-2-phenylquinazolines into the DNA-topo I complex helped to clarify their mode of action. nih.gov The results are often reported as a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. nih.gov

| Target Protein | Ligand Type | Key Interacting Residues | Reported Docking Score Range | Reference |

|---|---|---|---|---|

| DNA Gyrase | Quinazolinone Schiff bases | Asn46, Asp73, Arg136 | -5.96 to -8.58 kcal/mol | nih.gov |

| Topoisomerase I | 4-Amino-2-phenylquinazolines | Not specified | Not specified | nih.gov |

| EGFR Tyrosine Kinase | Quinazoline-2,4,6-triamines | Not specified | Not specified | nih.gov |

| PARP-1 | Quinazolinones | Not specified | up to -10.343 | snv63.ru |

Molecular Dynamics (MD) Simulations for Ligand-Target System Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the ligand-target complex over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. nih.gov These simulations are crucial for validating docking poses and assessing the stability of key interactions.

The stability of the complex during the simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. mdpi.comfrontiersin.org A stable RMSD value over the course of the simulation (e.g., 30-100 ns) suggests that the complex has reached equilibrium and the binding mode is stable. mdpi.comfrontiersin.org Force fields such as Amber or GROMOS are used to define the potential energy of the system. nih.gov For example, MD simulations of quinazoline derivatives complexed with EGFR-TK were performed using the Amber99SB-ILDN force field for the protein and the GAFF force field for the ligands, confirming the stability of the docked complexes. nih.gov

Computational Studies on Photophysical Properties and Solvatochromism

Computational methods are also used to investigate the photophysical properties of molecules, such as their absorption and emission of light. scirp.orgelsevierpure.com Solvatochromism, the phenomenon where a substance changes color in response to the polarity of the solvent, is a key property studied for compounds with potential applications in sensing and materials science. scirp.orgnih.gov This behavior is often linked to an intramolecular charge transfer (ICT) upon photoexcitation. scirp.orgelsevierpure.com

Theoretical studies, often using Time-Dependent Density Functional Theory (TD-DFT), can support and explain experimental observations. elsevierpure.com These calculations can predict absorption and emission energies (wavelengths) in various solvents by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). mdpi.comelsevierpure.com Such studies correlate the observed spectral shifts with solvent parameters to understand the nature of the electronic transitions and the change in the molecule's dipole moment between the ground and excited states. elsevierpure.com For related compounds, computational analyses have helped to elucidate that the intense fluorescence originates from a hybrid local excitation charge-transfer state. elsevierpure.com

: Crystallographic Analysis and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for the parent compound, this compound. Consequently, detailed crystallographic data, such as the crystal system, space group, and precise unit cell dimensions for this compound, are not available in the referenced materials.

While the crystal structure of this compound itself has not been detailed, extensive crystallographic analyses have been performed on its derivatives. For instance, studies on compounds like 4-methylsulfanyl-2-phenylquinazoline nih.govnih.goviucr.orgcardiff.ac.uk and 4,4-dibutyl-2-phenyl-3,4-dihydroquinazoline researchgate.net provide insights into how the quinazoline core interacts in a crystalline environment. These studies on related structures reveal common intermolecular interactions that are crucial for the stabilization of the crystal lattice.

A predominant interaction observed in the crystal structures of this compound derivatives is π–π stacking. nih.govnih.gov This non-covalent interaction occurs between the aromatic rings of adjacent molecules. In the crystal packing of 4-methylsulfanyl-2-phenylquinazoline, for example, molecules are linked by π–π stacking between adjacent, inversion-related molecules. nih.govnih.gov Specifically, interactions are observed between the quinazoline ring systems and between the quinazoline and phenyl rings of neighboring molecules, with centroid-centroid distances indicating significant stacking forces. nih.govnih.gov These interactions are a key factor in the formation of stable, layered supramolecular structures. mdpi.com

The nature of π–π stacking is complex, arising from a combination of dispersion forces, electrostatic interactions, and Pauli repulsion. The specific geometry, such as parallel-displaced or T-shaped arrangements, is determined by a delicate balance of these forces to achieve maximum stability in the crystal. Although direct evidence for this compound is absent, the prevalence of π–π stacking in its close analogs strongly suggests that this interaction would also be a defining feature of its own crystal structure.

Without a definitive crystal structure for this compound, a detailed, quantitative analysis of its specific intermolecular contacts remains speculative. The determination of its crystal structure would be a valuable contribution to the field, allowing for a precise understanding of its solid-state behavior and providing a benchmark for computational models of this important heterocyclic system.

Biological and Pharmacological Research Perspectives

Mechanisms of Biological Activity at the Molecular Level

The biological effects of 4-phenylquinazoline derivatives stem from their ability to interact with and modulate the function of key cellular proteins. These interactions trigger cascades of molecular events that influence cell signaling, survival, and proliferation.

Derivatives of this compound have been shown to exert their influence by modulating several critical intracellular signaling pathways.

NF-κB and mTOR Signaling: The derivative 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, also known as EVP4593 or QNZ, was initially synthesized as a modulator of the nuclear factor kappa B (NF-κB) signaling pathway. encyclopedia.pub The hyperactivation of NF-κB signaling is a characteristic of many cancers and inflammatory diseases. encyclopedia.pub EVP4593 can negatively affect NF-κB signaling, thereby suppressing the expression of genes involved in inflammation, cell proliferation, and anti-apoptosis. encyclopedia.pub Furthermore, EVP4593 has been reported to inhibit the mTOR signaling pathway, which is crucial for cellular metabolism and autophagy. encyclopedia.pub By suppressing mTOR signaling, these compounds can enhance autophagy, a cellular degradation process, and inhibit protein synthesis, which are promising strategies in cancer therapy. encyclopedia.pub

TGF-β1/Smad2/3 Signaling: In the context of cardiac fibrosis, the this compound derivative C-34 was found to be an effective inhibitor of Bromodomain-containing protein 4 (BRD4). nih.gov Treatment with C-34 led to the depression of the TGF-β1/Smad2/3 signaling pathway, which plays a central role in the fibrotic process. nih.gov

AP-1 Signaling: The BRD4 inhibitor ZL0513, which features a quinazoline (B50416) core, was found to inhibit the phosphorylation of c-jun and c-fos. frontiersin.orgnih.gov These proteins are key components of the activating protein-1 (AP-1) transcription factor complex, which is known to enhance angiogenesis. frontiersin.orgnih.gov By suppressing this pathway, ZL0513 demonstrates anti-angiogenic effects. frontiersin.orgnih.gov

ERK Signaling: The ERK signaling pathway is a primary determinant of cell growth and survival. nih.gov It is often associated with pro-survival signaling through mechanisms that can involve the activation of the transcription factor CREB and the upregulation of anti-apoptotic proteins like Bcl-2. nih.gov The ability of quinazoline derivatives to inhibit upstream activators of this pathway, such as EGFR, represents a key mechanism for their anticancer effects. mdpi.com

The therapeutic potential of this compound compounds is largely defined by their specific interactions with a diverse range of enzymes and receptors.

Kinases (EGFR, Aurora A, VEGFR-2):

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) scaffold is a well-established inhibitor of EGFR tyrosine kinase. mdpi.comnih.govresearchgate.net These compounds act as competitive inhibitors at the ATP-binding site of the receptor, preventing ligand-induced autophosphorylation and subsequent downstream signaling that leads to cell proliferation. mdpi.comnih.gov The quinazoline moiety occupies the ATP binding pocket, with its N1 atom forming a hydrogen bond with a methionine residue (Met793) in the hinge region. mdpi.com Several FDA-approved anticancer drugs, including gefitinib (B1684475) and erlotinib, are based on this scaffold. nih.govnih.gov Research continues to generate novel derivatives to overcome acquired resistance, for instance, through mutations like T790M. nih.govresearchgate.net Some derivatives are designed as irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) near the ATP site. mdpi.comnih.gov

Aurora A Kinase: This kinase is a key regulator of cell division and is often overexpressed in human cancers. nih.gov A derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e), was identified as a potent and selective inhibitor of Aurora A kinase, highlighting another important anticancer target for this chemical class. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR-2): Certain 4-alkoxyquinazolines are effective inhibitors of VEGFR-2 phosphorylation, a critical process in angiogenesis. researchgate.net Molecular docking studies show these compounds fitting into the ATP-binding site of VEGFR-2, interacting with key amino acid residues. mdpi.comresearchgate.net

Translocator Protein (TSPO): A series of novel this compound-2-carboxamides have been designed as potent ligands for the 18 kDa translocator protein (TSPO), which is primarily located in the outer mitochondrial membrane and is implicated in various diseases. nih.gov These compounds, designed as aza-isosteres of the reference ligand PK11195, bind to TSPO with nanomolar or subnanomolar affinity. nih.gov The scaffold has also been successfully used to develop high-affinity fluorescent probes for imaging TSPO, which is often upregulated in cancer cells and sites of neuroinflammation. acs.orgunipi.itnih.gov

Bromodomain-containing protein 4 (BRD4): BRD4 is an epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes like c-MYC. nih.govpatsnap.com Through virtual screening, a this compound skeleton was identified as a hit for developing BRD4 inhibitors. nih.gov Subsequent optimization led to compound C-34, which targets BRD4 at both molecular and cellular levels, demonstrating the potential of this scaffold in epigenetic therapy. nih.gov

Cytokinin Receptor CRE1: In the realm of plant biology, the this compound compound S-4893 was identified as a non-competitive antagonist of the Arabidopsis cytokinin receptor CRE1 (also known as AHK4), a histidine kinase. nih.govoup.com It inhibits the binding of the natural cytokinin ligand, thereby antagonizing cytokinin-induced physiological responses and promoting root growth. nih.govoup.com This demonstrates the versatility of the this compound scaffold in interacting with targets across different biological kingdoms.

A primary outcome of the molecular interactions of this compound derivatives is the inhibition of cancer cell growth and the activation of programmed cell death (apoptosis).

Inhibition of Cell Proliferation and Cell Cycle Arrest: Many this compound derivatives exhibit potent antiproliferative activity against a range of human cancer cell lines. nih.govfrontiersin.org One key mechanism involves the disruption of microtubule dynamics. For example, compounds targeting tubulin, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5f), cause cell cycle arrest in the G2/M phase. nih.govnih.govacs.orgacs.org Similarly, EGFR inhibitors block the signaling required for cell cycle progression, while BRD4 inhibitors suppress the expression of genes essential for proliferation. nih.govmdpi.com

Induction of Apoptosis: The induction of apoptosis is a hallmark of many anticancer agents. This compound derivatives can trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. jofamericanscience.orgnih.gov

Targeting BCL-2 Family Proteins: The survival of cancer cells often depends on the upregulation of pro-survival proteins from the BCL-2 family, such as BCL-2 and BCL-XL. nih.gov Newly synthesized phenylquinazoline derivatives, SMS-IV-20 and SMS-IV-40, have been shown to induce apoptosis by down-regulating these pro-survival proteins. nih.gov This antagonism leads to the release of cytochrome c from the mitochondria, a key step in initiating the intrinsic apoptotic cascade. nih.gov

Caspase Activation: Both the intrinsic and extrinsic pathways converge on the activation of effector caspases, such as caspase-3, which execute the apoptotic program. jofamericanscience.orgnih.gov Studies have shown that quinazoline derivatives can lead to the activation of initiator caspases like caspase-8 (extrinsic) and caspase-9 (intrinsic), ultimately resulting in increased caspase-3 activity and cell death. nih.govresearchgate.net

The specificity of action for many this compound derivatives is achieved by targeting well-defined binding pockets on their protein targets.

Colchicine (B1669291) Site on Tubulin: A significant class of 4-(N-cycloamino)phenylquinazolines function as potent inhibitors of tubulin polymerization. nih.govnih.govacs.orgacs.org Detailed mechanism studies have demonstrated that these compounds bind to the colchicine site on β-tubulin. nih.govacs.org For instance, compound 5f was shown to potently inhibit colchicine binding to tubulin in a competitive manner, but did not affect the binding of vinblastine, which targets a different site. nih.govacs.org This specific interaction disrupts the formation of the microtubule spindle apparatus, leading to mitotic arrest and apoptosis. nih.govnih.govacs.org

ATP-Binding Sites of Kinases: As previously mentioned, targeting the ATP-binding site is the primary mechanism for the kinase inhibitory activity of 4-anilinoquinazoline derivatives. mdpi.comnih.gov These inhibitors are designed to mimic the adenine (B156593) moiety of ATP, allowing them to fit into the catalytic cleft of kinases like EGFR and VEGFR-2. mdpi.comresearchgate.net By occupying this site, they prevent the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and shutting down its signaling function. nih.govnih.gov The development of irreversible inhibitors, which form covalent bonds within this pocket, represents a strategy to achieve more sustained target inhibition. mdpi.comnih.gov

Diverse Biological Activities and Associated Research Domains

The molecular mechanisms described above translate into a broad spectrum of biological activities, with anticancer research being the most prominent domain.

The this compound core is a cornerstone of modern anticancer drug discovery, with several derivatives approved for clinical use and many more under active investigation. nih.govnih.gov Their efficacy stems from their ability to target multiple hallmarks of cancer.

The anticancer activity of this class of compounds is linked to a variety of molecular targets:

Epidermal Growth Factor Receptor (EGFR): This is one of the most significant targets, with numerous 4-anilinoquinazoline derivatives developed as EGFR inhibitors for treating non-small-cell lung cancer (NSCLC) and other solid tumors. mdpi.comresearchgate.netrsc.org

Tubulin: By binding to the colchicine site, certain derivatives act as potent anti-mitotic agents, disrupting microtubule formation and inducing cell cycle arrest and apoptosis. nih.govnih.govnih.gov

Bromodomain-containing protein 4 (BRD4): As epigenetic modulators, BRD4 inhibitors with a this compound scaffold can suppress the transcription of oncogenes, representing a newer approach to cancer therapy. nih.govpatsnap.com

BCL-2 Family Proteins: Derivatives that antagonize pro-survival BCL-2 proteins can overcome resistance to apoptosis, a common problem in cancer treatment. nih.gov

Other Kinases: The scaffold has shown inhibitory activity against other kinases crucial for tumor progression and angiogenesis, such as VEGFR-2 and Aurora A kinase. mdpi.comnih.gov

The following table summarizes the activity of selected this compound derivatives against their molecular targets.

| Compound | Target | Activity | Research Domain | Reference |

|---|---|---|---|---|

| Gefitinib / Erlotinib | EGFR | ATP-competitive inhibition | Anticancer (NSCLC) | mdpi.comnih.gov |

| Compound 5f | Tubulin (Colchicine Site) | IC50 = 0.77 μM (tubulin assembly); GI50 = 1.9–3.2 nM (cytotoxicity) | Anticancer | nih.govnih.govacs.org |

| C-34 | BRD4 | Inhibits BRD4 and downstream signaling | Cardiac Fibrosis, Anticancer | nih.gov |

| SMS-IV-20 / SMS-IV-40 | BCL-2 / BCL-XL | Down-regulation of target proteins, induction of apoptosis | Anticancer (Breast) | nih.gov |

| This compound-2-carboxamides | TSPO | Ki values in nanomolar/subnanomolar range | Molecular Imaging, Diagnostics | nih.gov |

| S-4893 | Cytokinin Receptor CRE1 | Non-competitive antagonist | Plant Biology / Agriculture | nih.govoup.com |

| Compound 6e | Aurora A Kinase | Potent and selective inhibition | Anticancer | nih.gov |

This focused research has led to the FDA approval of several quinazoline-based drugs, including gefitinib, erlotinib, lapatinib, and afatinib, primarily for their role as kinase inhibitors in cancer therapy. nih.govnih.govnih.gov The continued exploration of the this compound scaffold promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

Anti-inflammatory Properties Research

Derivatives of this compound have been widely investigated for their potential as anti-inflammatory agents. Research has focused on their ability to inhibit key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes.

One area of study involves the synthesis of 2-phenyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl) quinazolin-4(3H)-one, which has shown notable anti-inflammatory activity. researchgate.net Other research has explored 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivatives. nih.gov One such derivative demonstrated significant anti-inflammatory effects in endotoxin-stimulated macrophages by inhibiting the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as mediators such as iNOS and COX-2. nih.gov This activity is linked to the inhibition of NF-κB activation. nih.gov In animal models, these compounds have been shown to reduce paw edema induced by carrageenan and formalin, decrease inflammatory pain, and lower vascular permeability. nih.gov

The quest for selective COX inhibitors has also driven research into quinazoline-based compounds. Studies have been conducted on 2,4,7-substituted quinazolines designed to act as selective COX-1 inhibitors. nih.govacs.org The presence of a thiophene (B33073) ring at the 7-position was found to significantly enhance COX-1-selective inhibitory activity. nih.govacs.org Conversely, other research has focused on developing selective COX-2 inhibitors. A series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized, with compound 5d emerging as a potent and selective COX-2 inhibitor with significant anti-inflammatory and analgesic properties. nih.govresearchgate.net Molecular modeling studies suggest that these compounds fit well into the catalytic site of the COX-2 enzyme. nih.govresearchgate.netresearchgate.net

Table 1: Research on Anti-inflammatory this compound Derivatives

| Derivative Class | Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| 3-(Arylideneamino)-phenylquinazoline-4(3H)-ones | TNF-α, IL-1β, IL-6, iNOS, COX-2, NF-κB | Inhibited pro-inflammatory cytokines and mediators in macrophages; reduced edema and pain in vivo. | nih.gov |

| 2,4,7-Substituted Quinazolines | COX-1 | Thiophene substitution at position 7 enhanced COX-1 selectivity. | nih.govacs.org |

| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amines | COX-2 | Compound 5d identified as a potent and selective COX-2 inhibitor. | nih.govresearchgate.net |

| 2-Phenyl-3-(substituted)quinazolin-4(3H)-ones | General Anti-inflammatory | Derivatives showed mild to good anti-inflammatory activity with reduced ulcerogenicity. | researchgate.net |

Antimicrobial and Antifungal Investigations

The this compound core has been utilized to develop agents with activity against a range of bacteria and fungi.

Antimicrobial Research: Investigations into 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones revealed that incorporating this substituent enhances the antibacterial activity of the quinazolone system. nih.gov These compounds were tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Shigella dysenteriae) bacteria. nih.gov Another study synthesized a series of 2-phenyl-3-amino quinazolin-4(3H)-one Schiff bases. frontiersin.org The parent compound showed moderate activity, while substituting a furfurylidene amino group, as in 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) , significantly increased antibacterial effects against all tested pathogens. frontiersin.org Further research confirmed the antibacterial potential of various new 2-phenylquinoline-4(3H)-one derivatives against Staphylococcus aureus and Escherichia coli. orientjchem.org

Antifungal Research: The antifungal properties of quinazoline derivatives have also been a focus. Studies on 4-thioquinazoline derivatives containing a chalcone (B49325) moiety showed that these compounds possess a broad spectrum of biological activities, including antifungal effects. nih.govresearchgate.net In one study, a compound named 31C , or (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), demonstrated high-efficiency, broad-spectrum antifungal activity with a minimum inhibitory concentration (MIC) between 0.0625-4 μg/ml against various pathogenic fungi. nih.gov Its mechanism appears to involve the induction of reactive oxygen species (ROS), leading to oxidative damage and DNA breaks in fungal cells. nih.gov Other research has identified 6-bromo-3-propylquinazolin-4-one (B7488161) as having good antifungal activity. mdpi.com Newly synthesized quinazolinone compounds have also shown significant inhibitory effects against several phytopathogenic fungi, including Fusarium oxysporum. mdpi.com

Table 2: Antimicrobial and Antifungal Studies of this compound Derivatives

| Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones | S. aureus, B. subtilis, E. coli, S. dysenteriae | Enhanced antibacterial activity compared to the base quinazolone system. | nih.gov |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Gram-positive & Gram-negative bacteria | Showed superior activity among the synthesized Schiff bases. | frontiersin.org |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C ) | Candida albicans and other pathogenic fungi | Exhibited potent, broad-spectrum antifungal activity by inducing oxidative stress. | nih.gov |

| 4-Thioquinazoline derivatives | Tobacco mosaic virus, Fungi | Possessed a wide range of biological activities, including antifungal properties. | nih.govresearchgate.net |

| 6-Bromo-3-propylquinazolin-4-one | Gibberella zeae, Fusarium oxysporum | Demonstrated good antifungal activity against plant pathogenic fungi. | mdpi.com |

Plant Physiology Research: Antagonistic Activity Towards Plant Receptors

In the field of plant science, this compound derivatives have been identified as antagonists of plant hormone receptors. A study identified a phenylquinazoline compound, S-4893 , as a non-competitive antagonist of the Arabidopsis cytokinin receptor CRE1. nih.gov This compound was shown to inhibit the binding of the natural cytokinin ligand to the receptor. nih.gov Functionally, S-4893 antagonized cytokinin-induced cellular processes in Arabidopsis. nih.gov A significant finding was that S-4893 promoted root growth in both Arabidopsis and rice, suggesting its potential as a lead compound for developing root growth promoters for agricultural applications. nih.gov

Table 3: this compound in Plant Physiology Research

| Compound | Target Receptor | Effect | Potential Application | Reference(s) |

|---|---|---|---|---|

| S-4893 | Arabidopsis cytokinin receptor CRE1 | Non-competitively antagonizes cytokinin binding, promoting root growth. | Development of root growth promoters for crops like rice. | nih.gov |

Neuropharmacological Research Applications (e.g., related to neurological disorders)

The multifactorial nature of neurological conditions like Alzheimer's disease has led researchers to investigate multi-target directed ligands (MTDLs), and the this compound scaffold has proven to be a valuable starting point. A series of 4-N-substituted-2-phenylquinazoline derivatives were designed to dually inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in Alzheimer's pathology, while also inhibiting Aβ₄₂ aggregation. nih.gov Two compounds from this series, VAV-8 and VAV-19 , were identified as the most potent dual inhibitors. nih.gov Further in vivo studies using a zebrafish model showed that VAV-8 was effective in mitigating cognitive decline, neurodegeneration, and oxidative stress. nih.govresearchgate.net These findings highlight the potential of these quinazoline derivatives to be developed as MTDLs for treating Alzheimer's disease. nih.gov

Table 4: Neuropharmacological Applications of this compound Derivatives

| Derivative/Compound | Target(s) | Key Findings | Investigated Condition | Reference(s) |

|---|---|---|---|---|

| 4-N-substituted-2-phenylquinazolines (VAV-8 , VAV-19 ) | AChE, MAO-B, Aβ₄₂ aggregation | Potent dual inhibitors of AChE and MAO-B; VAV-8 reduced cognitive deterioration and neurodegeneration in a zebrafish model. | Alzheimer's Disease | nih.govresearchgate.net |

Antiviral and Antimalarial Investigations

The structural similarity of the quinazoline ring to purines has made it a candidate for developing antiviral and antimalarial agents. nih.gov

Antiviral Research: Research has demonstrated the antiviral potential of this compound derivatives against various viruses. 4-Thioquinazoline derivatives incorporating a chalcone moiety have shown promising activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Specifically, compounds with a 4-(trifluoromethyl)phenyl or a 3,4-dimethoxyphenyl group exhibited protective activities against TMV that surpassed the reference drug ribavirin. nih.gov Another study identified 2-Methylquinazolin-4(3H)-one as having significant in vitro antiviral activity against the H1N1 influenza A virus. mdpi.com

Antimalarial Research: The 4-quinazolinone moiety is a key structural feature of febrifugine, a natural alkaloid with potent antimalarial properties. nih.gov This has inspired the synthesis of numerous 4-quinazolinone analogues. Studies have shown that 2,3-substituted quinazolin-4(3H)-one derivatives exhibit antimalarial activity against Plasmodium berghei in mice. nih.gov It was determined that the 4-quinazolinone moiety is essential for this activity. nih.govnih.govnih.gov Further optimization of a 2-anilino-4-amino-quinazoline scaffold led to lead compounds with potent activity against multidrug-resistant strains of P. falciparum. acs.org These compounds were found to arrest the parasite's growth in the ring phase of its asexual stage. acs.org

Table 5: Antiviral and Antimalarial Research on this compound Derivatives

| Research Area | Derivative Class | Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| Antiviral | 4-Thioquinazolines with chalcone moiety | Tobacco Mosaic Virus (TMV) | Activity surpassed that of the reference drug ribavirin. | nih.govresearchgate.net |

| Antiviral | 2-Methylquinazolin-4(3H)-one | Influenza A (H1N1) | Showed significant in vitro antiviral activity. | mdpi.com |

| Antimalarial | 2,3-Substituted quinazolin-4(3H)-ones | Plasmodium berghei | The 4-quinazolinone moiety is crucial for antimalarial action. | nih.govnih.govnih.gov |

| Antimalarial | 2-Anilino-4-amino-quinazolines | P. falciparum (multidrug resistant) | Potent activity against resistant strains, arresting parasite growth at the ring stage. | acs.org |

Research on Immunomodulatory Effects (e.g., PI3Kδ inhibition)

The phosphoinositide 3-kinase (PI3K) signaling pathway is critical for regulating cellular functions like growth and differentiation and is a major target in cancer and inflammatory diseases. researchgate.net Several FDA-approved drugs based on the quinazoline scaffold, such as idelalisib, function as PI3K inhibitors. researchgate.net Research has highlighted that quinazoline derivatives are promising inhibitors of the PI3K/AKT signaling cascade, which is heavily involved in immune cell function and certain cancers. researchgate.net This inhibitory action positions this compound derivatives as subjects of interest for their potential immunomodulatory effects, particularly through the targeted inhibition of PI3K isoforms like PI3Kδ, which is predominantly expressed in hematopoietic cells.

Table 6: Research on Immunomodulatory Effects of this compound

| Compound Class | Target | Biological Significance | Reference(s) |

|---|---|---|---|

| Quinazoline derivatives | PI3Kδ | Inhibition of the PI3K/AKT pathway, which is crucial for immune cell regulation. | researchgate.net |

Cardiovascular Disease Research (e.g., cardiac fibrosis)

The this compound scaffold has emerged as a promising framework for developing treatments for cardiovascular diseases, including cardiac fibrosis.

One line of research identified a novel this compound derivative, C-34 , as an inhibitor of Bromodomain-containing protein 4 (BRD4). nih.govnih.gov BRD4 is an epigenetic reader implicated in various diseases, including cardiac remodeling. The hit compound was discovered through virtual screening and subsequently optimized. nih.govnih.gov Compound C-34 was found to effectively reduce fibroblast activation in vitro and alleviate cardiac fibrosis in vivo. nih.govnih.gov Its mechanism is associated with decreasing the expression of the BRD4 downstream target c-MYC and suppressing the TGF-β1/Smad2/3 signaling pathway. nih.gov

Another area of cardiovascular research involves the inhibition of cardiac troponin I–interacting kinase (TNNi3K). mdpi.com Studies on 4-anilinoquinazolines have provided insights into the structure-activity relationships for TNNi3K inhibition, which could lead to the development of new therapeutics for heart failure. mdpi.com

Table 7: this compound Derivatives in Cardiovascular Disease Research

| Compound/Derivative | Target | Investigated Condition | Key Findings | Reference(s) |

|---|---|---|---|---|

| C-34 | BRD4 | Cardiac Fibrosis | Alleviated fibroblast activation and cardiac fibrosis by inhibiting the BRD4/c-MYC and TGF-β1/Smad2/3 pathways. | nih.govnih.gov |

| 4-Anilinoquinazolines | TNNi3K | Heart Failure | Provided new understanding of structure-activity relationships for developing TNNi3K inhibitors. | mdpi.com |

Advanced Applications in Chemical and Material Sciences

Development of Fluorescent Probes and Imaging Tools

The rigid, conjugated system of the 4-phenylquinazoline core makes it an excellent foundation for creating fluorescent molecules. Researchers have successfully exploited this scaffold to develop probes for visualizing complex biological processes.

A notable example is the development of Nthis compound-4,6-diamine as a tunable fluorescent scaffold. rsc.orgnih.gov Scientists discovered that this compound exhibits "turn-on" fluorescence characteristics, meaning its fluorescence activates or enhances upon interacting with a specific target. rsc.org By synthesizing various derivatives, a systematic correlation was established between the electronic density of the phenyl substituent and the resulting fluorescence intensity. rsc.orgunipi.it This tunability allows for the rational design of probes with optimized photophysical properties for specific applications. rsc.org

Leveraging this scaffold, a highly sensitive and selective fluorescent sensor for formaldehyde (B43269) (FA) was engineered. unipi.it By modifying the amine group at the 6-position of an N4-dichlorophenylquinazoline-4,6-diamine core, a probe was created that utilizes a 2-aza-Cope rearrangement as its detection mechanism. unipi.it This probe demonstrated the ability to visualize formaldehyde levels within living HeLa cells, showcasing the scaffold's utility in creating sensors for investigating physiological and pathological processes at the cellular level. rsc.orgunipi.it

Furthermore, the this compound framework has been instrumental in designing probes for specific protein targets. The quinazoline (B50416) scaffold was exploited to develop high-affinity fluorescent probes for the Translocator Protein (TSPO), a biomarker for neuroinflammation. unipi.it These probes were designed to specifically label TSPO at the mitochondrial level, which was successfully visualized in U343 glioblastoma cells using fluorescence microscopy. Similarly, quinazoline-based fluorescent probes have been developed to target α1-Adrenergic Receptors (α1-ARs), demonstrating nanomolar affinities for the receptor subtypes. nih.gov

| Probe Scaffold | Target Analyte/Protein | Key Feature/Mechanism | Application |

| Nthis compound-4,6-diamine | Formaldehyde (FA) | Turn-on fluorescence via 2-aza-Cope rearrangement unipi.it | Live-cell imaging of FA levels rsc.orgunipi.it |

| This compound-2-carboxamide (B1254932) | Translocator Protein (TSPO) | High affinity and specificity for TSPO figshare.com | Imaging neuroinflammation marker in mitochondria unipi.it |

| Quinazoline-coumarin/fluorescein | α1-Adrenergic Receptors (α1-ARs) | High sensitivity and nanomolar affinity nih.gov | Detection and visualization of α1-ARs nih.gov |

Applications in Organic Semiconductors and Optoelectronics

The inherent electronic and photophysical properties of the quinazoline ring system make it a valuable component in the design of materials for organic electronics. Derivatives of this compound are being explored for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

The focus in this area is on creating molecules with high photoluminescence quantum yields (PLQY) and specific emission characteristics. For instance, researchers have developed quinazoline-based thermally activated delayed fluorescence (TADF) emitters for high-performance OLEDs. rsc.org One such green-light emitting molecule, incorporating a phenoxazine (B87303) electron donor and a quinazoline electron acceptor, achieved a high PLQY of 96% and a high horizontal dipole ratio of 79% when doped into a host film. rsc.org OLEDs fabricated with this emitter demonstrated an impressive external quantum efficiency of approximately 28%. rsc.org

The versatility of the quinazoline scaffold also allows for the development of emitters across the visible spectrum. Blue fluorescent emitters have been created using fluorene-bridged quinazoline derivatives. nih.gov Multilayered OLEDs using these materials produced efficient blue emission with external quantum efficiencies reaching 1.58%. nih.gov These findings highlight that the aggregation properties of the quinazoline-based emitters significantly influence their electroluminescent performance. nih.gov The development of such materials is crucial for creating full-color displays and advanced lighting technologies. researchgate.netresearchgate.net

| Quinazoline Derivative Type | Device Application | Performance Metric | Emission Color |

| TADF Emitter (Phenoxazine-Quinazoline) | OLED | External Quantum Efficiency: ~28% rsc.org | Green rsc.org |

| Fluorene-Bridged Quinazoline | OLED | External Quantum Efficiency: 1.58% nih.gov | Blue nih.gov |

| Arylvinylsubstituted Quinazolines | Nonlinear Optics | Potential for NLO materials, pH sensors researchgate.net | Tunable researchgate.net |

Biochemical Probes in Proteomics Research